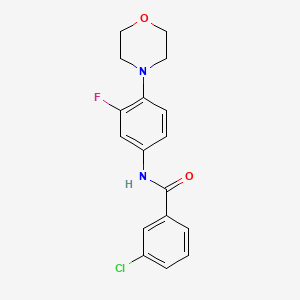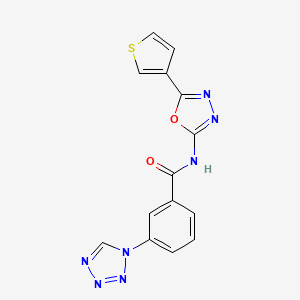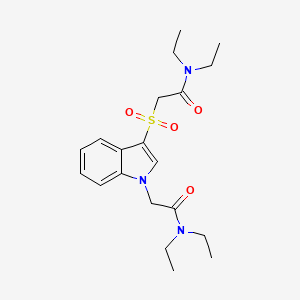
3-chloro-N-(3-fluoro-4-morpholinophenyl)benzenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “3-chloro-N-(3-fluoro-4-morpholinophenyl)benzenecarboxamide” are not available, related compounds have been synthesized. For instance, the precursor compound 3-fluoro-4-morpholinoaniline, an important intermediate of the antibiotic drug linezolid, was synthesized initially by the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions . This was followed by its nitro group reduction with Fe/NH4Cl .Aplicaciones Científicas De Investigación
3-chloro-N-(3-fluoro-4-morpholinophenyl)benzenecarboxamide(3-fluoro-4-morpholinophenyl)benzenecarboxamide has been used in a variety of scientific research applications. This compound has been used as a building block for the synthesis of various small molecule compounds such as pyrimidines and quinolines. It has also been used in the synthesis of novel pharmacological agents, such as inhibitors of protein-tyrosine kinases and inhibitors of HIV-1 integrase. In addition, this compound has been used in the synthesis of various peptide and peptidomimetic drugs.
Mecanismo De Acción
Target of Action
The primary target of 3-chloro-N-(3-fluoro-4-morpholinophenyl)benzenecarboxamide is the DNA Gyrase enzyme . This enzyme is crucial for bacterial DNA replication, making it an attractive target for antibacterial agents .
Mode of Action
The compound interacts with the DNA Gyrase enzyme, inhibiting its function . This interaction disrupts the supercoiling and uncoiling of bacterial DNA, which is necessary for replication and transcription . The disruption of these processes leads to the death of the bacterial cells .
Biochemical Pathways
The inhibition of the DNA Gyrase enzyme disrupts the bacterial DNA replication pathway . This disruption prevents the bacteria from multiplying, thereby stopping the spread of the infection .
Result of Action
The molecular and cellular effects of the compound’s action result in significant antibacterial activity . Specifically, the compound has shown superior activity against Enterobacter aerogenes and Bacillus subtilis .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-chloro-N-(3-fluoro-4-morpholinophenyl)benzenecarboxamide(3-fluoro-4-morpholinophenyl)benzenecarboxamide in laboratory experiments has several advantages and limitations. One advantage is that this compound is relatively easy to synthesize using a variety of methods. In addition, this compound has been used in a variety of scientific research applications and has been found to have anti-proliferative and pro-apoptotic effects in various cell lines. However, this compound is not yet fully understood and further research is needed to fully elucidate its biochemical and physiological effects.
Direcciones Futuras
There are several potential future directions for 3-chloro-N-(3-fluoro-4-morpholinophenyl)benzenecarboxamide(3-fluoro-4-morpholinophenyl)benzenecarboxamide. One potential direction is to further investigate the biochemical and physiological effects of this compound in different cell lines. In addition, this compound can be further investigated for its potential use as a drug candidate for the treatment of various diseases. Finally, further research can be conducted to develop more efficient and cost-effective synthesis methods for this compound.
Métodos De Síntesis
3-chloro-N-(3-fluoro-4-morpholinophenyl)benzenecarboxamide(3-fluoro-4-morpholinophenyl)benzenecarboxamide can be synthesized using a variety of methods. One method involves the reaction of 4-morpholinophenylmagnesium bromide with 3-chloro-N-fluoro-benzenecarboxamide in the presence of a catalytic amount of N,N-diisopropylethylamine (DIPEA). This reaction yields the desired product in good yield. Another method involves the use of 3-chloro-N-fluoro-benzenecarboxamide and 4-morpholinophenylmagnesium bromide in the presence of a catalytic amount of trifluoromethanesulfonic acid (TFSA). This reaction also yields the desired product in good yield.
Propiedades
IUPAC Name |
3-chloro-N-(3-fluoro-4-morpholin-4-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O2/c18-13-3-1-2-12(10-13)17(22)20-14-4-5-16(15(19)11-14)21-6-8-23-9-7-21/h1-5,10-11H,6-9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJSIRVAVZPHJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Methyl-4-(4-thiophen-2-ylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2852977.png)
![3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2852981.png)
![5-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide](/img/structure/B2852984.png)
![4-({[(Tert-butoxy)carbonyl]amino}methyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylic acid](/img/structure/B2852986.png)

![2-([1,1'-biphenyl]-4-yl)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2852989.png)

![2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2852993.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2852994.png)
![1-(7-Ethoxy-2-(3-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2852995.png)
![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/no-structure.png)

![4-bromo-N-((1-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline](/img/structure/B2852999.png)

